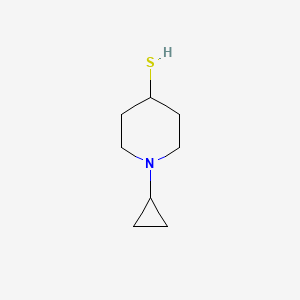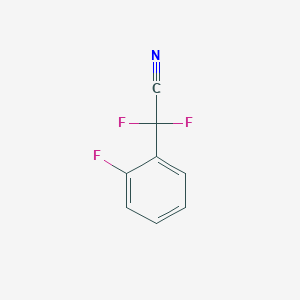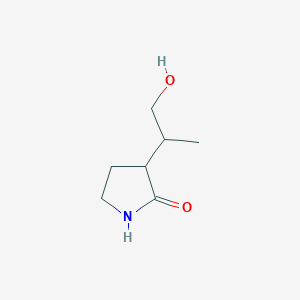
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by a benzyloxy group attached to a methyl-substituted dihydropyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one typically involves the following steps:
Formation of the Dihydropyranone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the dihydropyranone ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyranone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the dihydropyranone ring.
Substitution: Various substituted dihydropyranone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyranone ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-((Benzyloxy)methyl)-5-methyldihydro-2H-pyran-4(3H)-one: Similar structure but with a different position of the methyl group.
2-((Benzyloxy)methyl)-6-ethyldihydro-2H-pyran-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Clave InChI |
FMVVKOCQLVCBIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)

![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)


![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)

